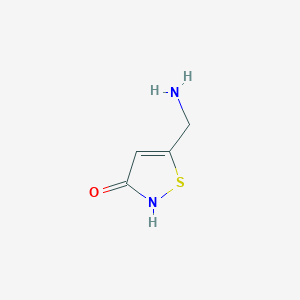

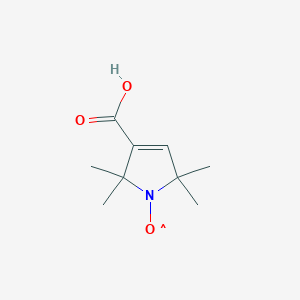

1H-吡咯-1-氧基,3-羧基-2,5-二氢-2,2,5,5-四甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- (hereinafter referred to as “PYROCAR”) is an organic compound, with a molecular formula of C6H10O4. PYROCAR is a highly versatile compound, with a wide range of potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for PYROCAR.

科学研究应用

Spin Probe in Overhauser Dynamic Nuclear Polarization Studies

This compound can be used as a spin probe in the study of simulation of Overhauser dynamic nuclear polarization signal . This technique is used to enhance signal strengths in nuclear magnetic resonance (NMR) studies, which can be crucial in fields like structural biology and quantum computing.

Synthesis of Nitroxide Based Polyethers

It can serve as a starting material in the synthesis of nitroxide based polyethers . These polyethers can possess charge transport properties, making them potentially useful in the development of electronic devices.

Research in Biogenic Imide Group

The biogenic imide group in this compound ensures high and diverse biological activities . These include selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin .

Enzyme Kinase Inhibition

This compound can play a vital role in the intracellular signaling mechanism of all living organisms by inhibiting enzyme kinase .

Anticandidiasis and Antituberculosis Properties

Recent research has shown evidence for the anticandidiasis and antituberculosis properties of derivatives of this compound .

Use in Cancer Therapy

Starting with tetraphenylporphyrins containing maleimide groups, carborane-containing porphyrins, which can be used in the therapy of brain tumors and liver and skin cancer, can be prepared .

作用机制

Target of Action

It is known to be a nitroxide radical , which are often used as spin probes in the study of various biological systems .

Mode of Action

Nitroxide radicals, such as this compound, are often used in electron paramagnetic resonance (EPR) studies to investigate structural and conformational dynamics of various biological systems .

Biochemical Pathways

Nitroxide radicals are known to interact with various biochemical pathways due to their unique electron-spin properties .

Pharmacokinetics

The solubility of the compound in acetone, chloroform, dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.

Result of Action

As a nitroxide radical, it may interact with various biological systems and influence their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is stable at temperatures between 2-8°C , suggesting that temperature could be a significant environmental factor.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-' involves the synthesis of the pyrrole ring followed by the addition of carboxylic acid groups at positions 3 and 2,5 of the ring.", "Starting Materials": [ "2,4-pentanedione", "ethyl acetoacetate", "ammonium acetate", "2-methylbutanal", "acetic anhydride", "sodium hydroxide", "methyl iodide", "dihydrofuran", "chloroacetic acid", "sodium hydride", "2,5-dimethylpyrrole" ], "Reaction": [ "Step 1: Synthesis of 2,5-dimethylpyrrole by reacting 2-methylbutanal with ammonium acetate and 2,4-pentanedione in the presence of dihydrofuran.", "Step 2: Alkylation of 2,5-dimethylpyrrole with methyl iodide to form N-methyl-2,5-dimethylpyrrole.", "Step 3: Carboxylation of N-methyl-2,5-dimethylpyrrole with chloroacetic acid in the presence of sodium hydride to form N-methyl-3-carboxy-2,5-dimethylpyrrole.", "Step 4: Esterification of N-methyl-3-carboxy-2,5-dimethylpyrrole with acetic anhydride to form N-methyl-3-acetoxy-2,5-dimethylpyrrole.", "Step 5: Hydrolysis of N-methyl-3-acetoxy-2,5-dimethylpyrrole with sodium hydroxide to form 3-carboxy-2,5-dimethylpyrrole.", "Step 6: Esterification of 3-carboxy-2,5-dimethylpyrrole with ethyl acetoacetate to form 3-carboxy-2,5-dihydro-2,2,5,5-tetramethylpyrrole.", "Step 7: Oxidation of 3-carboxy-2,5-dihydro-2,2,5,5-tetramethylpyrrole with a suitable oxidizing agent such as potassium permanganate to form the final compound, '1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-'." ] } | |

CAS 编号 |

2154-67-8 |

产品名称 |

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- |

分子式 |

C₉H₁₄NO₃ |

分子量 |

184.21 g/mol |

InChI |

InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12) |

InChI 键 |

QILCUDCYZVIAQH-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)C(=O)O)C |

规范 SMILES |

CC1(C=C(C(N1[O])(C)C)C(=O)O)C |

其他 CAS 编号 |

111930-19-9 |

同义词 |

1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid; 2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[methyl-[(E)-prop-1-enyl]amino]-1-pyridin-3-ylbutan-1-ol](/img/structure/B15844.png)